molecular formula C8H10ClNO B14848809 2-Chloro-3-(dimethylamino)phenol

2-Chloro-3-(dimethylamino)phenol

Cat. No.: B14848809
M. Wt: 171.62 g/mol
InChI Key: DRRYCEUQRYNTPU-UHFFFAOYSA-N
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Description

2-Chloro-3-(dimethylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the second position and a dimethylamino group at the third position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)phenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of by-products and impurities to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(dimethylamino)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-(dimethylamino)phenol involves its interaction with various molecular targets. The chloro and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(dimethylamino)phenol is unique due to the specific positioning of the chloro and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-3-(dimethylamino)phenol

InChI

InChI=1S/C8H10ClNO/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,1-2H3

InChI Key

DRRYCEUQRYNTPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)Cl

Origin of Product

United States

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